
Elacestrant
Übersicht
Beschreibung
Elacestrant, also known by its brand name Orserdu, is a non-steroidal small molecule that acts as an estrogen receptor antagonist. It is primarily used in the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2-negative, ESR1-mutated advanced or metastatic breast cancer. This compound is particularly significant for patients who have experienced disease progression following at least one line of endocrine therapy .
Wissenschaftliche Forschungsanwendungen
Elacestrant hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung bei der Untersuchung von selektiven Östrogenrezeptor-Degradern verwendet.
Biologie: Es wird verwendet, um die Rolle von Östrogenrezeptoren in zellulären Prozessen zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Östrogenrezeptoren abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Östrogenrezeptor-alpha bindet und als selektiver Östrogenrezeptor-Degrader wirkt. Diese Bindung blockiert die transkriptionelle Aktivität des Östrogenrezeptors und fördert seinen Abbau. Dieser Mechanismus ist besonders wirksam bei der Behandlung von endokrin-resistenten Brustkrebsarten .
Wirkmechanismus
Target of Action
Elacestrant primarily targets the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of ERα has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
This compound binds to ERα and acts as a Selective Estrogen Receptor Degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action disrupts downstream signaling . At high doses, this compound acts as a direct ER antagonist as well as a selective downregulator of ER .
Biochemical Pathways
This compound inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway . It also slows ER nuclear translocation . This disruption of ER signaling can lead to changes in cellular behavior and ultimately influence physiological processes leading to the development of breast cancer .
Pharmacokinetics
This compound is 11% bioavailable and is primarily metabolized by CYP3A4 in the liver . It is excreted in feces . This leads to potential drug-drug interactions with strong CYP3A4 inhibitors and inducers, such as itraconazole and rifampin .
Result of Action
This compound exhibits antineoplastic and estrogen-like activities . It induces conformational changes leading to the receptor’s degradation upon a higher oral dose . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-negative breast cancer models .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors and inducers can affect the metabolism of this compound, potentially altering its efficacy . Furthermore, the presence of an ESR1 mutation in the tumor can significantly influence the effectiveness of this compound . More research is ongoing to understand the influence of other environmental factors on the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) due to its ability to block the transcriptional activity of the ER and promote its degradation . It is a dose-dependent mixed ER agonist/antagonist, which at high doses acts as a direct ER antagonist as well as selective downregulator of ER .
Cellular Effects
In ER-positive (ER+) HER2-negative (HER2-) breast cancer cells, this compound inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway . This compound also slows ER nuclear translocation and promotes ER turnover, disrupting downstream signaling .
Molecular Mechanism
This compound is an oral selective estrogen receptor degrader (SERD) that binds to estrogen receptor-alpha (ERα). Breast tumors that express ERα depend on estrogen-mediated growth signaling; therefore, endocrine therapies that target the estrogen receptor (ER) are commonly used in the treatment of this type of cancer .
Temporal Effects in Laboratory Settings
This compound has demonstrated growth inhibition in cells resistant to all three approved CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) in both ESR1 wild-type and mutant backgrounds . Furthermore, it has been shown to inhibit growth of patient-derived xenografts that have been derived from a patient previously treated with a CDK4/6 inhibitor or exhibit de novo resistance to CDK4/6 inhibitor .
Dosage Effects in Animal Models
This compound induces the degradation of ER, inhibits ER-mediated signaling and growth of ER+ breast cancer cell lines in vitro and in vivo, and significantly inhibits tumor growth of multiple PDX models . Furthermore, it has been shown that this compound in combination with palbociclib or everolimus can lead to greater efficacy in certain contexts .
Metabolic Pathways
This compound is primarily metabolized by CYP3A4 in the liver and excreted in feces . It is 11% bioavailable .
Transport and Distribution
This compound is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg .
Subcellular Localization
This compound binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation . This suggests that this compound primarily localizes to the nucleus where the ERα is located.
Vorbereitungsmethoden
Elacestrant wird durch eine Reihe von chemischen Reaktionen synthetisiert. Einer der Synthesewege beinhaltet die Behandlung von 7-(Benzyloxy)-3-brom-1,2-dihydronaphthalin mit Bis(pinacolato)diboron unter Verwendung von 1,2-Dimethoxyethan in Gegenwart von Kaliumacetat und Palladiumchlorid(Triphenylphosphin)2. Diese Reaktion ergibt 2-(6-(Benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan . Industrielle Produktionsmethoden für this compound befinden sich noch in der Entwicklung, wobei die laufende Forschung auf die Optimierung von Ausbeute und Reinheit konzentriert ist.
Analyse Chemischer Reaktionen
Elacestrant durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes.
Vergleich Mit ähnlichen Verbindungen
Elacestrant ist einzigartig unter den selektiven Östrogenrezeptor-Degradern aufgrund seiner oralen Bioverfügbarkeit. Im Gegensatz zu Fulvestrant, einem anderen von der FDA zugelassenen selektiven Östrogenrezeptor-Degrader, kann this compound oral verabreicht werden, was es für Patienten bequemer macht . Ähnliche Verbindungen sind:
Fulvestrant: Ein injizierbarer selektiver Östrogenrezeptor-Degrader.
This compound zeichnet sich durch seine Wirksamkeit und Bequemlichkeit aus, was es zu einer wertvollen Ergänzung des Arsenals an Behandlungen für Brustkrebs macht.
Eigenschaften
IUPAC Name |
(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNOOUKXBRGGB-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045846 | |
| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
RAD1901 is a novel selective estrogen receptor modulator(SERM). SERMs are small molecules that bind to and selectively modulate estrogen receptors. These molecules have the ability to stimulate or block estrogen's activity in different types of tissue, functioning as estrogen receptor agonists in some tissues and as estrogen receptor antagonists in others. RAD1901 has potential to reduce vasomotor symptoms, along with a simultaneous bone-protective effect, without stimulating breast or uterine tissues. RAD1901 is distinctive from other SERMs in its unique biological profile, combined with its significant ability to penetrate the blood-brain barrier, which enables RAD1901 to function as an estrogen agonist within the central nervous system and thereby relieve hot flashes. | |
| Record name | Elacestrant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
722533-56-4 | |
| Record name | Elacestrant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacestrant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELACESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


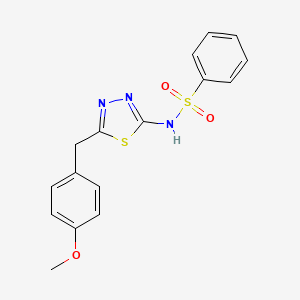
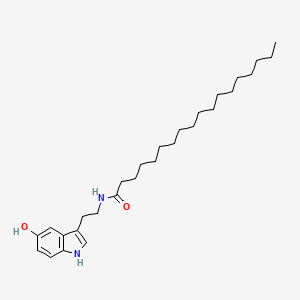

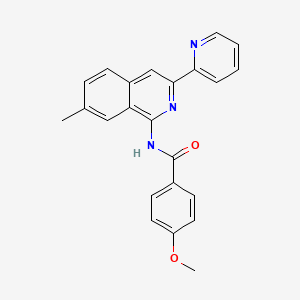
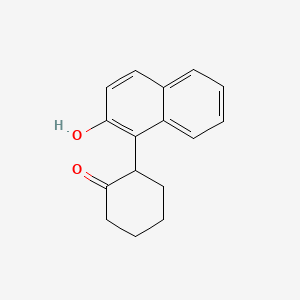
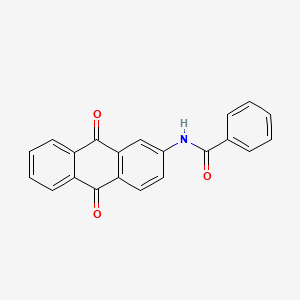


![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
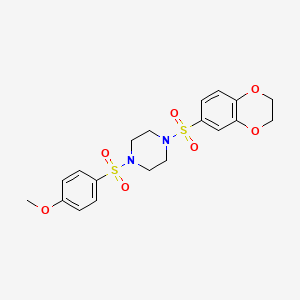
![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)

